5-Chloro-2-(pivaloylamino)phenylboronic acid

Descripción

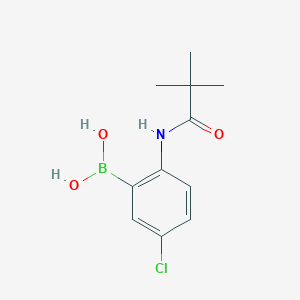

5-Chloro-2-(pivaloylamino)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at the 5-position, a boronic acid (-B(OH)₂) group at the 2-position, and a pivaloylamino (-NH-C(O)-C(CH₃)₃) group at the 2-position (adjacent to boron) . The pivaloylamino group, a bulky tert-butyl amide, imparts steric and electronic effects that influence solubility, stability, and reactivity. This compound is primarily utilized in copper(II)-catalyzed azidation reactions to synthesize 1-azido-N-pivaloylaniline, a key intermediate in organic and medicinal chemistry . Its boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, though its specific applications depend on the unique properties conferred by the pivaloylamino substituent.

Propiedades

IUPAC Name |

[5-chloro-2-(2,2-dimethylpropanoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO3/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAJZMJDKJWGNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)NC(=O)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458046 | |

| Record name | [5-Chloro-2-(2,2-dimethylpropanamido)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185950-64-5 | |

| Record name | [5-Chloro-2-(2,2-dimethylpropanamido)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Stepwise Functionalization of 5-Chloro-2-aminophenol

A common precursor for this compound is 5-chloro-2-aminophenol , which undergoes sequential modifications:

Chlorination and Hydrolysis of Benzoxazolone

Patent EP0137460A2 details the synthesis of 5-chloro-2-aminophenol via chlorination of benzoxazolone (benzoxazolin-2-one) in aqueous media. Key steps include:

-

Chlorination : Benzoxazolone reacts with hypochlorites (pH 0–3, 50–70°C) or hydrogen peroxide/HCl (50–100°C) to form 6-chlorobenzoxazolone.

-

Hydrolysis : Acidic hydrolysis (15–37% HCl, 100–170°C) cleaves 6-chlorobenzoxazolone to 5-chloro-2-aminophenol. Yields reach 74% after purification via pH-controlled precipitation.

Pivaloylation of the Amino Group

The amine group of 5-chloro-2-aminophenol is protected using pivaloyl chloride (trimethylacetyl chloride). Reaction conditions involve:

Boronic Acid Functionalization

The hydroxyl group is replaced with a boronic acid via Miyaura borylation :

-

Reagents : Bis(pinacolato)diboron (B₂pin₂), palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (KOAc).

Table 1: Optimization of Miyaura Borylation

Direct Boronation of Pre-functionalized Intermediates

Alternative routes bypass 5-chloro-2-aminophenol by introducing the boronic acid group earlier:

Suzuki Coupling with Boronate Esters

US Patent 10,385,074 describes coupling 5-chloro-2-(pivaloylamino)phenyl pinacol boronate (CAS: 1409999-52-5) with aryl halides. The pinacol ester is hydrolyzed to the boronic acid using:

Grignard Reaction with Borate Esters

Patent US6576789B1 outlines a method for substituted phenylboronic acids via:

-

Grignard Formation : 5-Chloro-2-(pivaloylamino)phenylmagnesium bromide reacts with trimethyl borate.

-

Hydrolysis : The intermediate borate ester is hydrolyzed with dilute HCl.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthetic Routes

| Method | Advantages | Limitations | Scale Feasibility |

|---|---|---|---|

| Stepwise Functionalization | High purity (≥95%) | Multi-step, time-intensive | Pilot to industrial |

| Direct Boronation | Fewer steps, higher yields | Requires sensitive boronate esters | Lab-scale |

| Grignard Route | Compatible with electron-deficient arenes | Air/moisture sensitivity | Small-scale |

Critical Reaction Parameters

Solvent and Temperature Effects

Catalytic Systems

-

Palladium-based catalysts (Pd(OAc)₂, Pd(dppf)Cl₂) are optimal for Miyaura borylation.

-

Ligand-free systems reduce costs but lower yields by 15–20%.

Purification and Characterization

-

Chromatography : Silica gel chromatography (ethyl acetate/hexane) removes unreacted precursors.

-

Crystallization : Ethanol/water mixtures yield crystalline product (mp: 215–216°C).

-

Analytical Data :

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most prominent application for this compound. The boronic acid group facilitates coupling with aryl halides or triflates under palladium catalysis, forming biaryl structures.

Key Findings:

- Substrate Compatibility : The chlorine substituent acts as an electron-withdrawing group, directing coupling to para or meta positions in aryl halides. The pivaloylamino group enhances steric bulk, potentially slowing transmetallation but improving regioselectivity .

- Catalytic Systems : Pd(PPh₃)₄ or PdCl₂(dppf) with bases like K₂CO₃ or Cs₂CO₃ are effective. For example, coupling with 4-chloroquinoline derivatives under Pd(PPh₃)₄ catalysis yields heterocyclic compounds .

- Solvent Systems : Reactions typically occur in THF/H₂O or DME/H₂O mixtures, with phase-transfer agents (e.g., TBAB) enhancing efficiency .

Example Reaction :

| Substrate | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chloropyrrolo[2,3-d]pyrimidine | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 |

Chan-Lam Coupling

While less documented for this specific compound, analogous phenylboronic acids undergo Chan-Lam reactions with amines or alcohols under copper catalysis. The pivaloylamino group may coordinate with copper, influencing reaction outcomes .

Stability and Handling

- Hydrolysis Sensitivity : The boronic acid group is prone to hydrolysis, requiring anhydrous storage conditions (2–8°C under inert atmosphere) .

- Anhydride Formation : Prolonged storage may lead to boroxine formation, necessitating purification before use .

Biological Interactions

Though not a chemical reaction per se, the compound’s boronic acid moiety can reversibly bind to enzymes:

- β-Lactamase Inhibition : Structural analogs inhibit class A/C serine β-lactamases via boronate-enzyme complex formation, with IC₅₀ values in the µM range .

- Synergistic Antibiotic Effects : Combined with β-lactams, it restores susceptibility in resistant bacterial strains (FICI <0.5) .

Synthetic Modifications

- Deprotection of Pivaloyl Group : Acidic or basic hydrolysis removes the pivaloylamino group, yielding 5-chloro-2-aminophenylboronic acid, a versatile intermediate .

- Functional Group Transformations : The chlorine substituent allows further derivatization (e.g., nucleophilic substitution or Buchwald-Hartwig amination) .

Comparative Reactivity

| Feature | This compound | Standard Phenylboronic Acid |

|---|---|---|

| Coupling Efficiency | Moderate (steric hindrance from pivaloyl) | High |

| Stability | Lower (prone to hydrolysis) | Moderate |

| Regioselectivity | Improved (directing effects of Cl and NHCOtBu) | Variable |

Challenges and Limitations

Aplicaciones Científicas De Investigación

Synthetic Applications

2.1 Suzuki-Miyaura Coupling

5-Chloro-2-(pivaloylamino)phenylboronic acid is particularly useful in the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of biaryl compounds, which are essential in various pharmaceuticals and agrochemicals. The compound can be coupled with different aryl halides to yield diverse products, including complex heterocycles such as pyridoindoles .

2.2 Synthesis of Heterocycles

This boronic acid derivative has also been employed in synthesizing complex heterocycles. For instance, it can be reacted with 2-fluoro-3-iodopyridine to create various pyridoindole derivatives . Such compounds have potential applications in drug discovery due to their biological activities.

Medicinal Chemistry Applications

3.1 Antimicrobial Activity

Recent studies have highlighted the potential of boronic acids, including this compound, as inhibitors of bacterial siderophore biosynthesis. These compounds can inhibit enzymes involved in the biosynthesis pathway of mycobactins, which are crucial for the virulence of pathogens like Mycobacterium tuberculosis . The ability to inhibit these pathways suggests that such boronic acids could serve as leads for developing new antimicrobial agents.

3.2 Drug Development

The unique properties of this compound allow it to act as a scaffold for drug design. Its ability to form stable complexes with various biological targets makes it a candidate for developing new therapeutic agents targeting diseases associated with dysregulated signaling pathways.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-(pivaloylamino)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Key Observations :

- Solubility: Esters (e.g., ethoxycarbonyl) enhance solubility in polar aprotic solvents, while bulky groups like pivaloylamino may improve solubility in less polar organic solvents (e.g., chloroform or ethers) .

- Stability: The tert-butyl group in pivaloylamino increases hydrolytic stability compared to esters, which may degrade under acidic/basic conditions .

Cross-Coupling Reactions

- This compound: Used in copper-catalyzed azidation to form aryl azides, leveraging the boronic acid’s compatibility with transition-metal catalysts .

- 5-Chloro-2-(trifluoromethyl)phenylboronic acid : The electron-withdrawing CF₃ group enhances electrophilicity, making it reactive in Suzuki couplings for synthesizing fluorinated biphenyls .

- 5-Chloro-2-(methoxycarbonyl)phenylboronic acid: Ester groups facilitate reactions in polar solvents (e.g., acetone) and are intermediates in drug synthesis (e.g., quinolone antibiotics) .

Actividad Biológica

5-Chloro-2-(pivaloylamino)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, particularly in cancer treatment and as an enzyme inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₄BClN₂O₂

- Molecular Weight : 248.6 g/mol

- CAS Number : 1409999-52-5

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : It is known to inhibit certain enzymes by forming reversible covalent bonds with cis-diols, similar to other boronic acids. This property allows it to interfere with enzymatic pathways critical for cell proliferation and survival .

- Cellular Interaction : The compound can disrupt cellular structures, affecting cytoskeletal integrity and potentially leading to altered cell signaling pathways. Research has shown that boronic acids can induce responses akin to boron deficiency in plants, suggesting a significant role in structural and functional cellular dynamics .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity by inhibiting tumor cell growth in vitro. Its mechanism likely involves the disruption of metabolic pathways essential for cancer cell survival.

- Antimicrobial Activity : There is evidence suggesting that boronic acids exhibit antimicrobial properties, which may extend to this compound as well. The interaction with bacterial cell walls could lead to cell lysis or impaired function.

Case Studies and Research Findings

A selection of studies illustrates the biological potential of this compound:

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with other related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, antimicrobial |

| Phenylboronic Acid | C6H7BO2 | Enzyme inhibitor, plant growth regulator |

| Salicylhydroxamic Acid Conjugates | C7H7NO3 | Anticancer, enzyme inhibitor |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2-(pivaloylamino)phenylboronic acid, and how can purity be ensured?

- Methodology :

- Step 1 : Begin with a Suzuki-Miyaura coupling precursor, introducing the pivaloylamino group via amidation of 5-chloro-2-aminophenylboronic acid with pivaloyl chloride under inert conditions (e.g., dry THF, 0–5°C).

- Step 2 : Purify the crude product using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from a polar aprotic solvent like acetone.

- Step 3 : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and / NMR spectroscopy to confirm boronic acid integrity .

- Critical Considerations :

- Protect the boronic acid group during synthesis using pinacol esterification if necessary to prevent protodeboronation .

Q. Which solvents are most suitable for handling this compound in cross-coupling reactions?

- Data-Driven Recommendations :

- Methodology : Pre-screen solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy to optimize reaction conditions .

Advanced Research Questions

Q. How does the pivaloylamino group influence steric and electronic effects in Suzuki-Miyaura couplings?

- Mechanistic Analysis :

- Steric Effects : The bulky pivaloyl group reduces reaction rates with sterically hindered aryl halides (e.g., ortho-substituted substrates). Compare kinetics using substrates like 2-bromotoluene vs. 4-bromotoluene.

- Electronic Effects : The electron-withdrawing pivaloylamino group enhances electrophilicity of the boronic acid, improving coupling efficiency with electron-rich partners. Validate via Hammett plots or DFT calculations (e.g., B3LYP/6-31G* level) .

- Experimental Design :

- Conduct competitive coupling experiments with/without the pivaloylamino group under identical conditions (Pd(PPh), KCO, DMF/HO).

Q. What are the decomposition pathways of this compound under varying pH and temperature?

- Stability Studies :

- Accelerated Testing : Incubate the compound in buffered solutions (pH 4–10) at 45°C for 72 hours. Monitor degradation via LC-MS.

- Key Findings (Analogous Systems) : Phenylboronic acid decomposes via hydrolysis to phenol and boric acid under acidic conditions (pseudo-first-order rate constant: 0.005 h at 45°C) .

- Mitigation Strategies : Store at ≤-20°C in anhydrous DMSO or THF with molecular sieves to minimize hydrolysis.

Q. How can trace impurities (e.g., deboronated byproducts) be quantified and minimized?

- Analytical Workflow :

- Step 1 : Use reverse-phase HPLC-MS (ESI+) with a calibration curve for known impurities (e.g., 5-chloro-2-(pivaloylamino)phenol).

- Step 2 : Apply solid-phase extraction (SPE) with C18 cartridges to isolate impurities for structural confirmation via NMR .

Q. Can computational modeling predict the compound’s reactivity in non-traditional reactions (e.g., photoredox catalysis)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.